molecular formula C22H19ClN2O2S2 B12145624 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12145624
M. Wt: 443.0 g/mol
InChI Key: VNAVXHNZKCMXIZ-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a furan-2-ylmethyl group, and a tetrahydrobenzothieno[2,3-d]pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the Chlorobenzyl Group: This step involves the substitution of a hydrogen atom with a chlorobenzyl group, typically using chlorobenzyl chloride in the presence of a base.

    Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate compound with furan-2-ylmethyl bromide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorobenzyl chloride, furan-2-ylmethyl bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is being evaluated for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • **this compound
  • **this compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research.

Properties

Molecular Formula

C22H19ClN2O2S2

Molecular Weight

443.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19ClN2O2S2/c23-17-9-3-1-6-14(17)13-28-22-24-20-19(16-8-2-4-10-18(16)29-20)21(26)25(22)12-15-7-5-11-27-15/h1,3,5-7,9,11H,2,4,8,10,12-13H2

InChI Key

VNAVXHNZKCMXIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC=CC=C5Cl

Origin of Product

United States

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